Azoxystrobin acid

Description

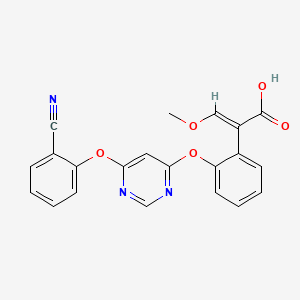

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5/c1-27-12-16(21(25)26)15-7-3-5-9-18(15)29-20-10-19(23-13-24-20)28-17-8-4-2-6-14(17)11-22/h2-10,12-13H,1H3,(H,25,26)/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCXDZCEWZARFL-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891507 | |

| Record name | Azoxystrobin acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185255-09-7 | |

| Record name | Azoxystrobin acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Structural Elucidation of Azoxystrobin Acid (Metabolite R234886)

Abstract

Azoxystrobin Acid (R234886 ) is the primary hydrolysis metabolite of the strobilurin fungicide Azoxystrobin.[1] Chemically defined as (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylic acid , it serves as a critical analytical standard for environmental fate studies and impurity profiling. This guide details a robust synthetic protocol for the laboratory-scale preparation of R234886 via controlled alkaline hydrolysis, followed by a comprehensive structural elucidation strategy distinguishing it from its geometric isomer (Z-form) and parent ester.

Part 1: Synthesis Strategy & Causality

The Synthetic Challenge

The primary challenge in synthesizing Azoxystrobin Acid is the selective hydrolysis of the methyl ester without affecting the cyano group (susceptible to hydrolysis to amide/acid) or the enol ether moiety (susceptible to acidic cleavage).

-

Acidic Hydrolysis: High risk. Acidic conditions often lead to the cleavage of the enol ether, destroying the pharmacophore.

-

Alkaline Hydrolysis (Selected Route): Controlled saponification using Lithium Hydroxide (LiOH) in a THF/Water matrix is the optimal strategy. LiOH is mild enough to hydrolyze the methyl ester while leaving the nitrile (

) and the pyrimidinyl ether linkages intact [1].

Reaction Pathway

The transformation involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the methyl ester, followed by acidification to protonate the carboxylate.

Figure 1: Controlled hydrolysis pathway for the conversion of Azoxystrobin to Azoxystrobin Acid.

Part 2: Experimental Protocol

This protocol is designed to be self-validating . The disappearance of the starting material (TLC/HPLC) and the shift in solubility (product is soluble in base, insoluble in acid) act as in-process controls.

Materials

-

Substrate: Azoxystrobin (Commercial grade or extracted standard), 1.0 g (2.48 mmol).

-

Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O), 210 mg (5.0 mmol, ~2 eq).

-

Solvent: Tetrahydrofuran (THF) / Deionized Water.

-

Workup: 1M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc).

Step-by-Step Methodology

-

Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 g of Azoxystrobin in 15 mL of THF. Ensure complete dissolution.

-

Reagent Addition: Dissolve LiOH·H₂O (210 mg) in 5 mL of water. Add this aqueous solution dropwise to the THF mixture at 0°C (ice bath) to minimize side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The parent spot (

) should disappear; the product will remain at the baseline (polar carboxylate).

-

-

Quench & Phase Separation:

-

Evaporate the THF under reduced pressure (rotary evaporator, 35°C).

-

Dilute the remaining aqueous residue with 10 mL water.

-

Wash: Extract the aqueous phase once with 10 mL EtOAc to remove unreacted ester or non-polar impurities. Discard the organic layer.

-

-

Acidification (Critical Step):

-

Cool the aqueous phase to 0°C.

-

Slowly add 1M HCl dropwise with stirring until pH reaches ~3–4.

-

Observation: A white to off-white precipitate (Azoxystrobin Acid) should form immediately.

-

-

Isolation:

-

Filter the solid using a sintered glass funnel.

-

Wash the cake with cold water (

) to remove excess salts. -

Dry under high vacuum at 40°C for 12 hours.

-

Expected Yield & Purity

-

Yield: 85–92% (approx. 850–920 mg).

-

Appearance: White crystalline solid.

-

Purity: >98% (HPLC area normalization).

Part 3: Structural Elucidation & Characterization

Distinguishing the acid from the ester and the biologically inactive Z-isomer is paramount.

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Parent Molecule (Azoxystrobin):

. -

Target Metabolite (R234886):

.-

Note: The mass difference of 14 Da corresponds to the loss of a methylene group (

) from the methyl ester [2].

-

Nuclear Magnetic Resonance (NMR)

The diagnostic signals confirm the integrity of the core structure and the loss of the methyl ester.

Table 1: Comparative

| Proton Assignment | Azoxystrobin (Parent) | Azoxystrobin Acid (Product) | Diagnostic Change |

| Pyrimidine H (2-pos) | 8.45 (s) | 8.45 (s) | Unchanged (Core intact) |

| Acrylate Olefin (=CH) | 7.60 (s) | 7.55 (s) | Slight shift; confirms E-isomer retention |

| Aromatic Protons | 7.10 – 7.80 (m) | 7.10 – 7.80 (m) | Multiplet pattern preserved |

| Acrylate -OCH₃ | 3.75 (s) | 3.72 (s) | Signal remains (Enol ether intact) |

| Ester -OCH₃ | 3.62 (s) | Absent | Primary confirmation of hydrolysis |

| Carboxylic -COOH | Absent | 12.50 (br s) | Appearance of acidic proton |

Isomeric Purity (E vs Z)

The E-isomer is the active fungicide. The Z-isomer (R230310) is a common photoproduct [3].

-

Differentiation: In the Z-isomer, the acrylate olefinic proton typically shifts upfield (shielded) compared to the E-isomer due to the anisotropic effect of the carbonyl group in the cis arrangement.

-

Stability: Store the acid in amber vials. Exposure to UV light induces

isomerization.

Figure 2: Photoisomerization risk between the bioactive E-isomer and the Z-impurity.

Part 4: Impurity Profiling Context

In regulatory submissions (e.g., FAO specifications), Azoxystrobin Acid is monitored as a "relevant impurity" in soil and water metabolism studies [4].

Table 2: Key Metabolite Codes

| Code | Chemical Name | Origin | Relevance |

|---|---|---|---|

| ICIA5504 | Azoxystrobin | Parent | Active Ingredient |

| R234886 | Azoxystrobin Acid | Hydrolysis | Main Soil/Water Metabolite |

| R230310 | Azoxystrobin Z-Isomer | Photolysis | Impurity |

References

-

Syngenta/FAO. (2009). FAO Specifications and Evaluations for Agricultural Pesticides: Azoxystrobin. Food and Agriculture Organization of the United Nations. Link

-

U.S. EPA. (2002). Environmental Chemistry Method: Determination of Azoxystrobin and its Metabolites in Soil by LC/MS/MS. Environmental Protection Agency. Link

-

Chastain, J., et al. (2013). Phototransformation of azoxystrobin fungicide in organic solvents.[2] Photoisomerization vs. photodegradation. Photochemical & Photobiological Sciences. Link

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Azoxystrobin Acid (R234886). AERU. Link

Sources

An In-Depth Technical Guide to the Environmental Degradation Pathways of Azoxystrobin to Azoxystrobin Acid

Foreword: Understanding the Environmental Journey of a Leading Fungicide

Azoxystrobin, a broad-spectrum fungicide from the strobilurin class, has become a cornerstone of modern agriculture due to its efficacy in controlling a wide range of fungal pathogens.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungi, effectively halting their growth and proliferation.[2] However, the widespread use of Azoxystrobin necessitates a thorough understanding of its environmental fate. This guide provides a detailed technical overview of the primary degradation pathways that transform Azoxystrobin into its major metabolite, Azoxystrobin acid (R234886). For researchers, environmental scientists, and professionals in drug development, a deep comprehension of these transformation processes is critical for assessing environmental risk, ensuring regulatory compliance, and developing more sustainable agricultural practices.

This document deviates from a rigid, templated format to present a narrative that logically unfolds the complex interactions between Azoxystrobin and the environment. We will explore both abiotic and biotic degradation mechanisms, delve into the experimental methodologies used to study these processes, and present key data to provide a comprehensive understanding of this critical environmental transformation.

The Transformation Imperative: From Azoxystrobin to a More Mobile Metabolite

The conversion of Azoxystrobin to Azoxystrobin acid is a pivotal event in its environmental lifecycle. Azoxystrobin acid is formed through the hydrolysis of the methyl ester group of the parent compound.[2] This transformation significantly increases the water solubility of the molecule, making Azoxystrobin acid more prone to leaching through the soil profile and potentially contaminating groundwater.[3] Therefore, understanding the kinetics and mechanisms of this conversion is paramount for predicting the environmental behavior and potential impact of Azoxystrobin use.

Chemical Structures

To visually represent this core transformation, the chemical structures of Azoxystrobin and its primary metabolite, Azoxystrobin acid, are presented below.

Caption: Simplified schematic of Azoxystrobin photodegradation.

Hydrolysis: The Role of Water and pH

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For Azoxystrobin, the primary hydrolytic transformation is the cleavage of the methyl ester bond to form Azoxystrobin acid. [2]The rate of this reaction is significantly influenced by the pH of the surrounding medium.

Studies have shown that the formation of Azoxystrobin acid is more rapid and occurs in larger quantities under alkaline conditions (pH 9) compared to neutral (pH 7) or acidic (pH 4) conditions. [4]While Azoxystrobin is relatively stable to hydrolysis at acidic to neutral pH, its degradation accelerates at higher pH levels. [4] Table 1: Influence of pH on the Hydrolytic Half-life of Azoxystrobin in Water

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4 | 25 | Stable | [4] |

| 7 | 25 | 158 | [5] |

| 9 | 25 | 143 | [5] |

Biotic Degradation: The Microbial Contribution

Microorganisms in soil and water are key players in the degradation of Azoxystrobin. [6]The primary biotic pathway leading to the formation of Azoxystrobin acid is the enzymatic hydrolysis of the ester bond, a reaction catalyzed by carboxylesterases produced by various soil bacteria and fungi. [7][8]

Key Microbial Players and Enzymatic Action

Several bacterial species have been identified for their ability to degrade Azoxystrobin. A notable example is Ochrobactrum anthropi, which can utilize Azoxystrobin as a sole carbon source. [9]This bacterium mediates the hydrolysis of the ester linkage to form Azoxystrobin acid and can further degrade the aromatic rings. [9] The central role in this process is played by carboxylesterases, a class of enzymes that catalyze the cleavage of ester bonds. Metagenomic studies of soil microbial consortia have revealed that carboxylesterases from bacteria such as Pseudomonas and Sphingobacterium are highly associated with the degradation of strobilurin fungicides. [8]

Sources

- 1. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 2. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of 14C-azoxystrobin in water at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carboxylesterases from bacterial enrichment culture degrade strobilurin fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics and New Mechanism of Azoxystrobin Biodegradation by an Ochrobactrum anthropi Strain SH14 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment: Bioaccumulation Potential of Azoxystrobin Acid (R234886) in Non-Target Organisms

The following is an in-depth technical guide on the bioaccumulation potential of Azoxystrobin acid (R234886), designed for researchers and drug development professionals.

Executive Summary

Azoxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture.[1][2] While the parent compound exhibits high acute toxicity to aquatic life, its environmental risk profile is significantly complicated by its primary metabolite: Azoxystrobin Acid (Code: R234886 ; Chemical Name: (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylic acid).

Unlike the parent compound, which is lipophilic and readily sorbs to soil, Azoxystrobin Acid is highly polar, mobile, and persistent in aquatic systems. This guide analyzes the bioaccumulation potential of R234886, distinguishing between bioconcentration (uptake from water) and biomagnification (trophic transfer), and provides a validated experimental framework for definitive assessment.

Key Technical Verdict:

-

Bioaccumulation Potential: Low (Theoretical BCF < 100 L/kg).

-

Primary Risk Driver: High aqueous mobility and "pseudo-persistence" leading to chronic low-level exposure, rather than tissue accumulation.

-

Critical Mechanism: Ionization at physiological pH prevents passive diffusion across lipid membranes, facilitating rapid excretion.

Part 1: Physico-Chemical Drivers of Bioaccumulation

To predict bioaccumulation, one must first analyze the differential physico-chemical properties between the parent ester and the acid metabolite.

Comparative Property Analysis

| Property | Azoxystrobin (Parent) | Azoxystrobin Acid (R234886) | Impact on Bioaccumulation |

| Molecular Weight | 403.4 g/mol | 389.4 g/mol | Negligible difference in steric hindrance. |

| Log Kow | 2.50 | < 2.0 (pH dependent) | Critical: The acid is significantly less lipophilic. |

| Water Solubility | 6 mg/L (20°C) | > 20 mg/L (pH dependent) | Higher solubility favors excretion over storage in lipid tissues. |

| pKa | Non-ionizable | ~ 3.5 - 4.5 (Carboxylic acid) | At physiological pH (7.4), R234886 exists almost entirely as an anion. |

| Hydrolysis DT50 | Stable | Stable | Both persist in water, but the acid resists further degradation. |

The Ionization Trap

The bioaccumulation of R234886 is governed by the pH-partition hypothesis .

-

Mechanism: At environmental pH (6–9), R234886 exists as a dissociated anion.

-

Barrier: Charged species cannot easily traverse the phospholipid bilayer of gill or gut epithelium via passive diffusion.

-

Result: Uptake rates (

) are significantly reduced compared to the neutral parent compound, while elimination rates (

Part 2: Environmental Fate & Exposure Pathways[3]

Understanding the formation of R234886 is prerequisite to assessing its bioavailability.

Degradation Pathway Diagram

The following Graphviz diagram illustrates the conversion of Azoxystrobin to its acid metabolite and subsequent environmental partitioning.

Figure 1: Environmental fate pathway showing the transition from the lipophilic parent compound to the mobile acid metabolite.

Part 3: Bioaccumulation in Non-Target Organisms

Aquatic Organisms (Fish & Invertebrates)

Despite the "Very Toxic" classification of the parent compound, the acid metabolite presents a different toxicokinetic profile.

-

Uptake Route: Primarily respiratory (gills) for fish; dermal/respiratory for invertebrates (Daphnia).

-

Bioconcentration Factor (BCF):

-

Parent: Experimental BCF ~21 L/kg (Low).

-

Metabolite (R234886): Estimated BCF < 5 L/kg.[3]

-

Evidence: Regulatory studies (EFSA/EPA) consistently show that while R234886 is found in water, residues in fish tissue are often below the limit of quantification (LOQ).

-

-

Risk Context: The risk is not accumulation but chronic toxicity. The metabolite's persistence means organisms are bathed in a constant concentration, potentially leading to receptor-mediated toxicity (mitochondrial respiration inhibition) without needing high tissue burdens.

Terrestrial Organisms (Earthworms)

-

Exposure: Pore water in soil.

-

Behavior: R234886 has low soil adsorption (Koc is low).[3] This makes it highly bioavailable in pore water but also prone to leaching away from the root/worm zone.

-

Bioaccumulation: Low.[2][4] The anionic nature prevents significant binding to earthworm proteins or lipids.

Part 4: Experimental Protocol for Assessment

When regulatory data is insufficient, a definitive OECD 305 Flow-Through Fish Test is required. Below is a modified protocol specifically for testing a polar metabolite like R234886.

Protocol Design: OECD 305 (Modified for Metabolites)

Objective: Determine the kinetic BCF (

Phase 1: System Setup

-

Test System: Flow-through aquaria (minimizes metabolite degradation products).

-

Stock Solution: R234886 is stable; prepare in dechlorinated water without solvent carriers if possible (solubility permits).

-

Concentrations: Two test concentrations (e.g., 1.0 µg/L and 10 µg/L) + Control.

Phase 2: Uptake Phase (28 Days)

-

Introduction: Introduce acclimated fish (n=60 per tank).

-

Sampling: Sample water daily (HPLC-MS/MS). Sample fish (n=4) on days 1, 3, 7, 14, 21, 28.

-

Tissue Prep: Extract muscle/liver separately to distinguish storage vs. processing.

Phase 3: Depuration Phase (14-28 Days)

-

Transfer: Move remaining fish to clean water.

-

Sampling: Sample fish on days 1, 3, 7, 10, 14.

-

Goal: Calculate elimination rate constant (

).

Kinetic Modeling & Calculation

The BCF should be derived kinetically because steady-state might be reached instantly (or never, if metabolism is rapid).

Where:

- = Uptake rate constant (L/kg/day)

- = Elimination rate constant (day⁻¹)

Experimental Workflow Diagram

Figure 2: Workflow for OECD 305 Bioaccumulation Test adapted for polar metabolites.

Part 5: Regulatory & Risk Assessment Context[2]

PBT Criteria Evaluation

Under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and EPA guidelines, a substance is Bioaccumulative (B) if BCF > 2000.

| Criterion | Azoxystrobin Acid (R234886) Status |

| Persistence (P) | High. Stable to hydrolysis; leaches to groundwater. |

| Bioaccumulation (B) | Low. LogKow < 3; BCF << 100.[4] Does not meet 'B' criteria. |

| Toxicity (T) | Moderate. Lower acute toxicity than parent, but chronic exposure concerns exist. |

The Groundwater Advisory

The primary regulatory hurdle for R234886 is not bioaccumulation in fish, but drinking water contamination . Because it does not bioaccumulate (bind to soil/lipids), it moves with water.

-

Implication: While it won't biomagnify in the food chain, it persists in the water column, requiring strict runoff controls.

References

-

US Environmental Protection Agency (EPA). (1997). Pesticide Fact Sheet: Azoxystrobin.[4] Office of Prevention, Pesticides and Toxic Substances. Link

-

Organisation for Economic Co-operation and Development (OECD). (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[6][7] OECD Guidelines for the Testing of Chemicals.[8] Link

-

Food and Agriculture Organization (FAO). (2008). Azoxystrobin: JMPR Evaluation of Residues and Toxicity.Link

-

University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Azoxystrobin metabolite R234886.[2][3][9]Link

Sources

- 1. Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 3. www3.epa.gov [www3.epa.gov]

- 4. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 7. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 8. bundesumweltministerium.de [bundesumweltministerium.de]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Transport of Azoxystrobin Acid

Introduction: Understanding Azoxystrobin and its Primary Metabolite

Azoxystrobin is a broad-spectrum systemic fungicide belonging to the strobilurin class.[1] First marketed in 1996, it is widely used in agriculture to protect a multitude of crops from a wide array of fungal diseases.[2] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which disrupts the production of ATP.[3]

In the environment, azoxystrobin undergoes transformation, with its primary and most significant degradation product being azoxystrobin acid (IUPAC name: (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoic acid), often referred to by its code R234886.[4][5] This guide will provide a detailed technical overview of the environmental fate and transport processes of azoxystrobin acid (AZA), a critical aspect for assessing its potential environmental impact. Understanding the behavior of this major metabolite is paramount for researchers, scientists, and environmental risk assessors.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of a chemical is fundamentally governed by its physicochemical properties. These parameters dictate its partitioning between different environmental compartments such as soil, water, and air. A comparison of the key properties of azoxystrobin and its acid metabolite, AZA, is presented below. The carboxylic acid functional group in AZA significantly alters its properties compared to the parent ester, azoxystrobin, most notably increasing its water solubility and potential for mobility.

| Property | Azoxystrobin | Azoxystrobin Acid (AZA/R234886) | Significance for Environmental Fate |

| Molecular Formula | C₂₂H₁₇N₃O₅ | C₂₁H₁₅N₃O₅ | Defines the basic identity and mass of the molecule. |

| Molecular Weight | 403.4 g/mol | 389.4 g/mol [5] | Influences transport properties such as diffusion. |

| Water Solubility | 6.7 mg/L (at 20°C)[2] | 57 mg/L (at 20°C, pH 7)[4] | AZA's higher solubility suggests a greater potential for movement with water through soil (leaching) and in aquatic systems. |

| Vapor Pressure | 1.1 x 10⁻⁷ mPa (at 20°C)[6] | Data not available (expected to be very low) | Both compounds have very low vapor pressures, indicating that volatilization into the atmosphere is not a significant transport pathway.[3] |

| Log P (Kow) | 2.5 (at 20°C)[2] | 3.4 (computed)[5] | The log P value suggests a moderate potential for bioaccumulation for azoxystrobin and AZA in the absence of metabolic processes. |

| Dissociation Constant (pKa) | Not applicable[6] | Data not available (expected to be acidic) | As a carboxylic acid, AZA will dissociate in water, with its charge influencing its sorption to soil particles. |

Degradation Processes: The Transformation and Persistence of Azoxystrobin Acid

The persistence of AZA in the environment is determined by the rate of its degradation through various biotic and abiotic processes. The formation of AZA from azoxystrobin is a key initial step, primarily occurring through microbial hydrolysis of the methyl ester group of the parent compound.

Primary Degradation Pathway of Azoxystrobin to Azoxystrobin Acid

The principal transformation pathway leading to the formation of azoxystrobin acid in the environment is the microbial or hydrolytic cleavage of the methyl ester linkage of azoxystrobin. This process is a critical determinant of the concentration and persistence of AZA in soil and aquatic systems.

Caption: Formation of Azoxystrobin Acid from Azoxystrobin.

Abiotic Degradation

-

Hydrolysis: Azoxystrobin itself is relatively stable to hydrolysis at neutral and acidic pH.[7] However, the formation of AZA is a hydrolytic process. Once formed, the carboxylic acid is generally more resistant to further abiotic hydrolysis under typical environmental pH conditions (pH 5-9).

-

Photolysis: Photodegradation is a significant dissipation route for azoxystrobin on soil surfaces and in water, with reported half-lives of around 11 days on soil and 11 to 17 days in water.[7][8] While specific photolysis rates for AZA are not as well-documented, it is a known photoproduct of azoxystrobin, suggesting it can be both formed and potentially degraded by sunlight.[7]

Biotic Degradation

Microbial metabolism is a crucial process for the degradation of both azoxystrobin and AZA in soil and aquatic systems.[7]

-

Aerobic Soil Metabolism: In aerobic soil environments, azoxystrobin degrades with half-life values ranging from 56 to 279 days, with AZA being the major and most significant metabolite.[7] The rate of degradation is influenced by soil properties such as microbial biomass, organic matter content, temperature, and moisture.[9]

-

Anaerobic Metabolism: Under anaerobic conditions, the degradation of azoxystrobin can be more rapid, with reported half-lives of 49 to 181 days.[7] In these environments, AZA can accumulate to higher concentrations, representing up to 57-59% of the applied radioactivity in some studies.[7]

The persistence of AZA is a key consideration for environmental risk assessment, as it can be more persistent than the parent compound under certain conditions.

Environmental Transport: Mobility of Azoxystrobin Acid

The transport of AZA in the environment is largely dictated by its interaction with soil and its behavior in water. Its higher water solubility and lower sorption potential compared to azoxystrobin make it more prone to movement.

Sorption and Mobility in Soil

The tendency of a chemical to bind to soil particles is quantified by the soil organic carbon-water partitioning coefficient (Koc). A lower Koc value indicates weaker sorption and higher mobility.

-

Azoxystrobin: Has Koc values reported in the range of 304-739 mL/g, classifying it as having low to slight mobility.[6]

-

Azoxystrobin Acid (AZA): AZA exhibits a lower binding affinity for soil. Studies on azoxystrobin degradates, including AZA, have shown low binding affinity (Kd generally less than 5 ml/g) in most soils.[8] This indicates that AZA has a higher potential to be mobile in both terrestrial and aquatic environments.[8]

The mobility of AZA is also influenced by soil pH. As a carboxylic acid, AZA will be more deprotonated (negatively charged) at higher pH values, which can decrease its sorption to negatively charged soil colloids (like clay and organic matter) and thereby increase its mobility.

Leaching to Groundwater

Due to its persistence and mobility, AZA has the potential to leach through the soil profile and reach groundwater. Field studies have shown that while azoxystrobin is typically detected in the upper soil layers for a shorter period, AZA can leach for a longer duration and at higher concentrations, posing a potential risk to groundwater resources.[10] The US EPA has noted that azoxystrobin and its degradates are known to leach through soil to groundwater under certain conditions, particularly in permeable soils with a shallow water table.

Runoff to Surface Water

In sloped agricultural landscapes, runoff is a significant transport pathway for pesticides to enter surface water bodies. Given its increased water solubility and mobility, AZA is susceptible to being transported via runoff during rainfall events, potentially impacting aquatic ecosystems.

Experimental Protocols for Environmental Fate Assessment

To ensure regulatory acceptance and scientific validity, the environmental fate of pesticides and their metabolites is assessed using standardized protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Workflow for Assessing Soil Sorption (OECD 106)

The batch equilibrium method is the standard approach to determine the soil sorption coefficient (Kd and Koc).

Caption: OECD 106 Batch Equilibrium Workflow.

Step-by-Step Methodology (OECD 106):

-

Soil Selection and Preparation: A minimum of five different soil types with varying properties (organic carbon content, pH, texture) are selected. The soils are air-dried and sieved.

-

Test Substance Preparation: A stock solution of radiolabeled or non-radiolabeled AZA is prepared in a 0.01 M calcium chloride solution, which mimics the ionic strength of soil solution.

-

Equilibration: Known masses of soil are placed in centrifuge tubes. A specific volume of the AZA solution is added to each tube. The tubes are then agitated on a shaker at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the soil suspension is centrifuged at high speed to separate the solid and aqueous phases.

-

Analysis: The concentration of AZA remaining in the supernatant (aqueous phase) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[11]

-

Calculation: The amount of AZA sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase. The soil-water distribution coefficient (Kd) is then calculated. The organic carbon-normalized sorption coefficient (Koc) is derived by dividing Kd by the fraction of organic carbon in the soil.

Protocol for Aerobic Soil Degradation (OECD 307)

This study determines the rate of degradation and identifies the transformation products of AZA in soil under aerobic conditions.

Step-by-Step Methodology (OECD 307):

-

Soil and Test Substance Application: Fresh, sieved soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity). Radiolabeled AZA is applied to the soil surface and thoroughly mixed.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C). A continuous flow of humidified air is passed through the incubation vessels to maintain aerobic conditions.

-

Trapping Volatiles: The effluent air is passed through traps (e.g., ethylene glycol for organic volatiles and potassium hydroxide for CO₂) to capture any volatile degradation products.

-

Sampling and Analysis: At periodic intervals, replicate soil samples are removed. The soil is extracted with appropriate solvents (e.g., acetonitrile/water).

-

Quantification and Identification: The extracts are analyzed by techniques such as Liquid Scintillation Counting (LSC) to determine the total radioactivity. HPLC with radiometric detection and/or LC-MS/MS are used to separate, identify, and quantify AZA and its degradation products. The trapped volatiles are also analyzed.

-

Data Analysis: The decline in the concentration of AZA over time is used to calculate the degradation half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

Conclusion and Future Perspectives

Azoxystrobin acid (AZA) is a major and often persistent metabolite of the widely used fungicide azoxystrobin. Its environmental fate is characterized by higher water solubility and mobility, and lower sorption to soil compared to its parent compound. These properties give AZA the potential to leach into groundwater and be transported via runoff into surface waters, where its environmental effects are of concern.[10]

Future research should focus on generating more comprehensive, experimentally-derived data on the physicochemical properties of AZA, particularly its pKa, to better predict its behavior in soils of varying pH. Further studies on the degradation rates and pathways of AZA under a wider range of environmental conditions will enhance the accuracy of environmental risk assessments. Additionally, the ecotoxicological effects of long-term, low-dose exposure to AZA in aquatic and terrestrial non-target organisms warrant further investigation to fully understand the environmental implications of this significant fungicide metabolite.

References

-

Azoxystrobin (Ref: ICI 5504). (2025, October 23). In AERU - University of Hertfordshire. Retrieved February 7, 2026, from [Link]

-

Azoxystrobin. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Azoxystrobin | C22H17N3O5 | CID 3034285. (n.d.). In PubChem. Retrieved February 7, 2026, from [Link]

- Jørgensen, L. F., Kjær, J., Olsen, P., & Rosenbom, A. E. (2012). Leaching of azoxystrobin and its degradation product R234886 from Danish agricultural field sites. Chemosphere, 88(5), 554–562.

-

Leaching of Azoxystrobin and Its Degradation Product R234886 From Danish Agricultural Field Sites. (2012). PubMed. Retrieved February 7, 2026, from [Link]

-

Azoxystrobin-Metabolite R234886-d4. (n.d.). ASCA GmbH. Retrieved February 7, 2026, from [Link]

-

US EPA. (1997, February 7). Pesticides - Fact Sheet for Azoxystrobin. Retrieved February 7, 2026, from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Azoxystrobin 5. EVALUATION OF DATA FOR ACCEPTABLE DAILY INTAKE AND ACUTE DIETARY INTAKE FOR HUMANS, MAXIMUM RESIDUE LEVELS AND S. Retrieved February 7, 2026, from [Link]

-

(E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylic acid (Ref: R234886). (2025, August 3). In AERU - University of Hertfordshire. Retrieved February 7, 2026, from [Link]

-

Azoxystrobin acid | C21H15N3O5 | CID 66685656. (n.d.). In PubChem. Retrieved February 7, 2026, from [Link]

-

US EPA. (n.d.). Azoxystrobin Environmental Chemistry Method Soil. Retrieved February 7, 2026, from [Link]

- Rodrigues, E. T., Lopes, I., & Pardal, M. Â. (2013). Occurrence, fate and effects of azoxystrobin in aquatic ecosystems: a review. Environmental Science and Pollution Research, 20(8), 1-17.

- Cui, F., Fan, J., Wang, M., Li, Y., & Yan, C. (2019). Kinetics and New Mechanism of Azoxystrobin Biodegradation by an Ochrobactrum anthropi Strain SH14. Frontiers in Microbiology, 10, 233.

- El-Sayed, E. T., & El-Nagar, A. (2015). Degradation profile of azoxystrobin in Andisol soil: laboratory incubation. Environmental Science and Pollution Research, 22(5), 3464-3470.

- OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

-

Situ Biosciences. (n.d.). OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. Retrieved February 7, 2026, from [Link]

-

ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved February 7, 2026, from [Link]

Sources

- 1. Kinetics and New Mechanism of Azoxystrobin Biodegradation by an Ochrobactrum anthropi Strain SH14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 3. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylic acid (Ref: R234886) [sitem.herts.ac.uk]

- 5. Azoxystrobin acid | C21H15N3O5 | CID 66685656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 7. fao.org [fao.org]

- 8. www3.epa.gov [www3.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. Leaching of azoxystrobin and its degradation product R234886 from Danish agricultural field sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

An In-depth Technical Guide to the Isomerism and Stereochemistry of Azoxystrobin Acid

Foreword: Unraveling the Stereochemical Nuances of a Potent Fungicide

Azoxystrobin, a cornerstone of modern agricultural fungicides, owes its remarkable efficacy to a precise three-dimensional structure. Its primary metabolite, azoxystrobin acid, inherits this structural complexity. For researchers, scientists, and professionals in drug development, a thorough understanding of the isomerism and stereochemistry of azoxystrobin acid is not merely an academic exercise; it is fundamental to comprehending its biological activity, environmental fate, and the analytical methodologies required for its accurate quantification. This guide provides a deep dive into the stereochemical landscape of azoxystrobin acid, offering not just protocols, but the scientific rationale behind them, to empower researchers in their endeavors.

Introduction to Azoxystrobin and its Acid Metabolite

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[1][2] Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, ultimately disrupting the production of ATP.[1] In the environment and within biological systems, azoxystrobin is metabolized to its primary carboxylic acid derivative, (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylic acid, commonly known as azoxystrobin acid or by its reference code R234886.[3][4][5] This metabolite is a key analyte in residue analysis and environmental monitoring.[6]

The core of azoxystrobin acid's stereochemical complexity lies in the carbon-carbon double bond of the β-methoxyacrylate group. This structural feature gives rise to geometric isomerism, a critical factor influencing the molecule's biological activity.

Geometric Isomerism: The E/Z Dichotomy

The presence of the C=C double bond in the methoxyacrylate side chain of azoxystrobin acid results in the existence of two geometric isomers: the (E)-isomer and the (Z)-isomer.

-

(E)-Isomer: The entgegen (opposite) isomer, where the higher priority groups on each carbon of the double bond are on opposite sides. The (E)-isomer of azoxystrobin is the biologically active form responsible for its potent fungicidal properties.[7]

-

(Z)-Isomer: The zusammen (together) isomer, where the higher priority groups are on the same side of the double bond. The (Z)-isomer of azoxystrobin exhibits significantly lower fungicidal activity.

This disparity in biological activity underscores the importance of stereoselectivity in the synthesis and analysis of azoxystrobin and its acid metabolite. The precise spatial arrangement of the pharmacophore is crucial for effective binding to the target site in the fungal respiratory chain.

Photoisomerization: A Dynamic Equilibrium

A key characteristic of azoxystrobin and its acid is their susceptibility to photoisomerization, particularly when exposed to ultraviolet (UV) light. This process involves the conversion of the thermodynamically more stable and biologically active (E)-isomer to the (Z)-isomer.[7] Conversely, the (Z)-isomer can also photoisomerize back to the (E)-isomer.[3]

This reversible photoisomerization leads to the establishment of a photostationary state, a dynamic equilibrium where the rates of the forward and reverse reactions are equal. In non-polar solvents, which can mimic the waxy cuticle of leaves, the photoisomerization of the (E)-isomer to the (Z)-isomer is particularly efficient.[3] Studies on azoxystrobin have shown that a pseudo photostationary equilibrium is reached where the ratio of the (E)-isomer to the (Z)-isomer is approximately 2.0.[3]

Expert Insight: The phenomenon of photoisomerization has significant practical implications. The formation of the less active (Z)-isomer on plant surfaces upon exposure to sunlight can lead to a reduction in the overall efficacy of the fungicide. This necessitates a deep understanding of the photostability of azoxystrobin formulations and is a critical consideration in the development of new, more robust agricultural products.

Atropisomerism: A Theoretical Consideration

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, typically between two aryl rings.[8][9] The azoxystrobin acid molecule possesses two such bonds: the C-O bond connecting the phenyl ring to the pyrimidine ring, and the C-O bond connecting the pyrimidine ring to the cyanophenyl ring. The bulky substituents on these rings could potentially hinder free rotation, leading to the existence of stable rotational isomers (atropisomers).

While theoretically possible, there is currently no direct experimental evidence in the reviewed literature to suggest that azoxystrobin acid exhibits stable, isolatable atropisomers at ambient temperatures. The energy barrier to rotation around the aryl-ether bonds may not be sufficiently high to prevent rapid interconversion. However, for drug development professionals, the potential for atropisomerism in structurally similar molecules is an important consideration, as different atropisomers can exhibit distinct pharmacological and toxicological profiles.

Synthesis and Stereochemical Control

The commercial synthesis of azoxystrobin is a multi-step process that aims to produce the biologically active (E)-isomer with high stereoselectivity.[4] A common strategy involves the construction of the (E)-β-methoxyacrylate moiety early in the synthetic sequence, followed by the coupling of the aromatic fragments.[5]

A significant challenge in the synthesis is the potential for a Smiles-type intramolecular rearrangement, which can occur under basic conditions and lead to the formation of undesired byproducts, thereby reducing the yield of the target (E)-isomer.[10] The choice of base and reaction conditions is therefore critical to controlling the stereochemical outcome of the synthesis.

The synthesis of azoxystrobin acid typically involves the hydrolysis of the methyl ester of the parent azoxystrobin. This reaction is a standard ester hydrolysis and does not affect the stereochemistry at the C=C double bond. Therefore, the isomeric composition of the resulting azoxystrobin acid directly reflects that of the starting azoxystrobin ester.

Analytical Methodologies for Isomer Separation and Characterization

The accurate separation and quantification of azoxystrobin acid isomers are crucial for quality control, residue analysis, and environmental fate studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

The key to separating the (E) and (Z) isomers of azoxystrobin acid lies in exploiting the subtle differences in their polarity and interaction with the stationary phase of the HPLC column.

Experimental Protocol: Separation of Azoxystrobin Acid Isomers by HPLC-MS/MS

This protocol is adapted from established methods for azoxystrobin and its metabolites.[6][10]

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice due to its ability to effectively separate moderately polar compounds. The C18 stationary phase provides hydrophobic interactions with the aromatic rings of the analyte.

-

Mobile Phase: A gradient elution is typically used to achieve optimal separation and peak shape.

-

Mobile Phase A: 0.1% formic acid in water. The formic acid helps to protonate the carboxylic acid group of azoxystrobin acid, leading to better retention on the reversed-phase column and improved peak shape.

-

Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC.

-

-

Gradient Program:

-

Start with a higher percentage of Mobile Phase A (e.g., 70%) to ensure good retention of the analytes on the column.

-

Gradually increase the percentage of Mobile Phase B over several minutes to elute the isomers. The slightly different polarities of the (E) and (Z) isomers will result in different retention times.

-

A final high percentage of Mobile Phase B is used to wash the column, followed by re-equilibration at the initial conditions.

-

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is crucial for reproducible retention times.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization in positive ion mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Precursor Ion: The protonated molecule of azoxystrobin acid, [M+H]⁺ (m/z 390.1).[6]

-

Product Ions: Specific fragment ions are monitored for quantification and confirmation. The selection of product ions should be optimized by direct infusion of a standard solution.

-

-

Causality Behind Experimental Choices:

-

Reversed-Phase C18 Column: The nonpolar C18 stationary phase interacts with the hydrophobic regions of the azoxystrobin acid molecule. The subtle differences in the three-dimensional shape and dipole moment between the (E) and (Z) isomers lead to slightly different strengths of interaction, enabling their separation.

-

Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention on the reversed-phase column. This leads to better peak shapes and improved resolution between the isomers.

-

Gradient Elution: A gradient is essential to elute both isomers with good peak shape in a reasonable time. A shallow gradient in the region where the isomers elute is key to achieving baseline separation.

-

MRM Detection: This highly selective and sensitive detection method allows for the accurate quantification of the isomers even in complex matrices by monitoring specific precursor-to-product ion transitions, minimizing interferences from other compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of the (E) and (Z) isomers of azoxystrobin acid. The chemical shifts of specific protons, particularly those in the vicinity of the C=C double bond, are highly sensitive to the stereochemistry.

Key Differentiating NMR Signal:

For azoxystrobin, the most significant difference in the ¹H NMR spectra of the (E) and (Z) isomers is the chemical shift of the ethylenic proton (-CH=C). In the (E)-isomer, this proton resonates at a higher chemical shift (downfield) compared to the (Z)-isomer. This is due to the deshielding effect of the nearby aromatic ring in the (E) configuration.

-

(E)-Azoxystrobin: Ethylenic proton (s, 1H) at ~7.47 ppm.[3]

-

(Z)-Azoxystrobin: Ethylenic proton (s, 1H) at ~6.60 ppm.[3]

This significant difference in chemical shift provides a clear and reliable method for distinguishing between the two isomers and for quantifying their relative amounts in a mixture. Similar differences are expected for the ethylenic proton of the (E) and (Z) isomers of azoxystrobin acid.

Quantitative Data Summary

The following table summarizes key quantitative data related to the isomerism of azoxystrobin.

| Parameter | Value | Source |

| Photoisomerization Quantum Yield (E → Z) | 0.75 ± 0.08 (in n-heptane) | [3] |

| Photoisomerization Chemical Yield (Z → E) | 0.95 ± 0.1 (in n-heptane) | [3] |

| Photostationary State Ratio ([E]/[Z]) | 2.0 ± 0.1 | [3] |

| ¹H NMR Chemical Shift of Ethylenic Proton ((E)-Azoxystrobin) | ~7.47 ppm | [3] |

| ¹H NMR Chemical Shift of Ethylenic Proton ((Z)-Azoxystrobin) | ~6.60 ppm | [3] |

| Precursor Ion [M+H]⁺ for Azoxystrobin Acid (MS) | m/z 390.1 | [6] |

Conclusion and Future Perspectives

The stereochemistry of azoxystrobin acid, dominated by its E/Z isomerism, is a critical determinant of its biological activity. The commercially utilized and fungicidally potent form is the (E)-isomer, while the (Z)-isomer is significantly less active. The dynamic interplay between these isomers, driven by photoisomerization, has profound implications for the efficacy and environmental fate of this important agricultural tool.

For researchers and drug development professionals, a robust understanding of the stereochemical properties of azoxystrobin acid is paramount. This includes the application of appropriate analytical techniques, such as HPLC-MS/MS and NMR, to accurately separate, identify, and quantify the different isomers. The methodologies and insights provided in this guide serve as a foundation for further research, whether it be in the development of more photostable formulations, the investigation of the environmental impact of different isomers, or the design of new, highly selective fungicides. The exploration of stereochemistry continues to be a vital frontier in the advancement of agricultural and pharmaceutical sciences.

References

-

Chastain, J., ter Halle, A., de Sainte Claire, P., & Richard, C. (2013). Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation. Photochemical & Photobiological Sciences, 12(11), 2076-2083. [Link]

-

University of Hertfordshire. (n.d.). Azoxystrobin (Ref: ICI 5504). Agriculture & Environment Research Unit (AERU). [Link]

-

Food and Agriculture Organization of the United Nations. (2017). AZOXYSTROBIN (229). [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate. PubChem. [Link]

-

Lin, T., et al. (2020). The fungicide azoxystrobin promotes freshwater cyanobacterial dominance through altering competition. Microbiome, 8(1), 1-15. [Link]

- Google Patents. (n.d.). CN103145627A - Azoxystrobin synthesis method.

-

Mega Innovative Crops. (n.d.). Azoxystrobin. [Link]

-

University of Hertfordshire. (n.d.). (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylic acid (Ref: R234886). Agriculture & Environment Research Unit (AERU). [Link]

-

National Center for Biotechnology Information. (n.d.). Azoxystrobin. PubChem. [Link]

-

ResearchGate. (n.d.). Mass data (ES+) for azoxystrobin, isomer Z and photoproducts (see structures in Scheme 3). [Link]

-

Wikipedia. (n.d.). Azoxystrobin. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Azoxystrobin Environmental Chemistry Method Soil. [Link]

-

Walsh Medical Media. (2018). Development of Spectrophotometric Method for the Determination of Azoxystrobin Fungicide after Derivatization. [Link]

-

Hu, X., et al. (2022). Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice. Environmental Health Perspectives, 130(2), 027003. [Link]

-

Perišić, M., et al. (2015). Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography. Arhiv za farmaciju, 65(5), 371-383. [Link]

-

Clayden, J., et al. (2015). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 7(14), 1883-1903. [Link]

-

ResearchGate. (n.d.). The chemical structure of azoxystrobin. [Link]

-

ResearchGate. (n.d.). Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography. [Link]

-

Parra, J., et al. (2011). Synthesis of azoxystrobin transformation products and selection of monoclonal antibodies for immunoassay development. Journal of Agricultural and Food Chemistry, 59(15), 8128-8137. [Link]

-

Wikipedia. (n.d.). Atropisomer. [Link]

-

Knowles, R. R. (n.d.). Atropisomers. The Knowles Group - Princeton University. [Link]

-

CORE. (n.d.). Isolation and Characterization of Process-Related Impurity in Azoxystrobin. [Link]

-

MDPI. (2024). Combined Cytotoxic Effects of the Fungicide Azoxystrobin and Common Food-Contaminating Mycotoxins. [Link]

-

Senge, M. O., & Shakeri, M. (2021). Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes. Chemistry–A European Journal, 27(1), 331-340. [Link]

-

National Center for Biotechnology Information. (n.d.). Properties of Configurationally Stable Atropoenantiomers in Macrocyclic Natural Products and the Chrysophaentin Family. [Link]

-

Veeprho. (n.d.). Azoxystrobin (Z)-Isomer. [Link]

Sources

- 1. pomais.com [pomais.com]

- 2. Azoxystrobin - Wikipedia [en.wikipedia.org]

- 3. (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylic acid (Ref: R234886) [sitem.herts.ac.uk]

- 4. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 5. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atropisomer - Wikipedia [en.wikipedia.org]

- 10. epa.gov [epa.gov]

Azoxystrobin Acid: A Definitive Biomarker for Azoxystrobin Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of azoxystrobin acid as a biomarker for assessing human exposure to the widely used fungicide, azoxystrobin. As the agricultural and commercial use of azoxystrobin continues to expand, the need for reliable methods to monitor human exposure is increasingly critical. This document details the metabolic pathway of azoxystrobin to its primary metabolite, azoxystrobin acid, and establishes the scientific rationale for its use as a sensitive and specific biomarker. Detailed, field-proven protocols for the analysis of azoxystrobin acid in human urine are presented, along with a thorough discussion of analytical method validation in accordance with regulatory expectations. This guide is intended to serve as an essential resource for researchers, toxicologists, and drug development professionals engaged in environmental health and safety studies.

Introduction: The Growing Importance of Azoxystrobin Biomonitoring

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class. Its mechanism of action involves the inhibition of mitochondrial respiration in fungi, making it highly effective against a wide range of plant pathogens.[1] Consequently, azoxystrobin is extensively used in agriculture on a variety of crops.[1] Beyond its agricultural applications, azoxystrobin is also incorporated into some commercial products, such as mold and mildew-resistant wallboards.[2] This widespread use raises the potential for human exposure, not only through dietary intake but also via residential and occupational environments.

While azoxystrobin itself is characterized by low acute toxicity in mammals, there is growing interest in its potential for developmental and neurotoxic effects, making the assessment of human exposure a priority.[3][4] Due to the rapid metabolism of azoxystrobin in the body, direct measurement of the parent compound is often not a reliable indicator of exposure. This necessitates the identification and validation of a stable and specific biomarker. Azoxystrobin acid, the primary metabolite of azoxystrobin, has emerged as a sensitive and reliable indicator of exposure and has been successfully quantified in human biomonitoring studies.[5][6]

This guide will provide the foundational knowledge and practical methodologies for utilizing azoxystrobin acid as a biomarker, enabling robust and accurate assessment of human exposure to azoxystrobin.

The Metabolic Journey: From Azoxystrobin to Azoxystrobin Acid

The biotransformation of azoxystrobin in humans is a critical aspect of its toxicology and the basis for the utility of azoxystrobin acid as a biomarker. Following exposure, azoxystrobin is extensively metabolized, primarily through hydrolysis of the methyl ester group to form its carboxylic acid analogue, azoxystrobin acid.[7] This metabolic conversion is a detoxification pathway, as azoxystrobin acid exhibits significantly lower fungicidal activity compared to the parent compound.[7]

The primary enzymes responsible for this initial hydrolysis step are believed to be carboxylesterases (CarE) and cytochrome P450 (CYP450) enzymes, which are abundant in the liver and other tissues.[7][8] Subsequent to its formation, azoxystrobin acid can undergo further metabolism, including conjugation with glucuronic acid, to facilitate its excretion from the body, primarily in the urine.[9] The metabolic pathway is depicted in the following diagram:

Caption: Metabolic pathway of azoxystrobin to azoxystrobin acid.

Analytical Methodology: Quantifying Azoxystrobin Acid in Urine

The reliable quantification of azoxystrobin acid in biological matrices is paramount to its utility as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven to be the most sensitive and specific method for this purpose.[5] The following protocol outlines a validated approach for the analysis of azoxystrobin acid in human urine.

Experimental Protocol: Urinary Azoxystrobin Acid Analysis by LC-MS/MS

3.1.1. Sample Collection and Storage:

-

Collect spot urine samples in sterile, polypropylene containers.

-

Immediately after collection, freeze samples at -20°C or lower to ensure the stability of the analyte. Long-term storage should be at -80°C. Studies on the parent compound, azoxystrobin, have shown it to be stable in various matrices when stored frozen at ≤ –18 °C.[10]

3.1.2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw urine samples at room temperature.

-

Centrifuge the samples at 3000 rpm for 10 minutes to pellet any sediment.

-

To 1 mL of the urine supernatant, add an internal standard (e.g., a stable isotope-labeled azoxystrobin acid).

-

Add 50 µL of β-glucuronidase solution and incubate at 37°C for 4 hours to deconjugate any glucuronidated metabolites.

-

Condition an SPE cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Elute the analyte with 3 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of azoxystrobin acid from matrix components. A typical gradient might start at 10% B, ramp to 95% B, hold, and then re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| MS System | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive) |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode |

| MRM Transitions | Specific precursor and product ion transitions for azoxystrobin acid and the internal standard must be optimized. For example, for azoxystrobin acid: m/z 388.1 -> 204.1 |

| Source Parameters | Optimized for maximum signal intensity (e.g., spray voltage, capillary temperature, gas flows). |

Experimental Workflow Diagram

Caption: Experimental workflow for urinary azoxystrobin acid analysis.

Biomarker Validation: Ensuring Data Integrity and Reliability

The validation of a biomarker assay is a critical process to ensure that the data generated are accurate, precise, and reproducible. The principles of analytical method validation for biomarkers are outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA). The key validation parameters are summarized below, with typical acceptance criteria for a robust biomarker assay.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. | A linear regression with a coefficient of determination (R²) ≥ 0.99 over the expected concentration range.[11] |

| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[12] |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15% for replicate measurements, except at the LLOQ, where it should not exceed 20%.[13] |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the process. | Consistent and reproducible recovery across the concentration range. Recovery values for azoxystrobin acid in urine have been reported in the range of 96% to 111%.[5] |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | The LOQ for azoxystrobin acid in urine has been reported to be as low as 0.01 ng/mL.[6] |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term frozen). |

Human Biomonitoring Data and Interpretation

Several studies have successfully detected and quantified azoxystrobin acid in human urine, providing valuable data on the extent of exposure in different populations. A notable study detected azoxystrobin acid in 100% of urine samples from pregnant women and 70% of samples from children.[6] The median concentrations were 0.10 ng/mL and 0.07 ng/mL, respectively.[6] Based on these urinary concentrations, the average daily intake of azoxystrobin was estimated to be 75.8 ng/kg/day for pregnant women and 112.6 ng/kg/day for children.[5] These findings underscore the widespread exposure to azoxystrobin and the utility of azoxystrobin acid as a biomarker to assess this exposure. The detection of a co-contaminant from wallboard, 5OH-TBZ, was positively associated with the detection of azoxystrobin acid, suggesting a potential common source of exposure from building materials.[2]

Conclusion and Future Directions

Azoxystrobin acid has been firmly established as a sensitive and specific biomarker for assessing human exposure to azoxystrobin. Its formation through the primary metabolic pathway of the parent compound, coupled with the availability of robust and validated analytical methods for its detection in urine, makes it an ideal tool for human biomonitoring studies. The data generated from such studies are invaluable for understanding the extent of human exposure, identifying potential sources of exposure, and informing risk assessments.

Future research should focus on expanding the application of this biomarker in larger and more diverse populations to establish baseline exposure levels. Furthermore, studies correlating urinary azoxystrobin acid concentrations with specific health outcomes will be crucial in elucidating the potential long-term health effects of azoxystrobin exposure. The methodologies and principles outlined in this guide provide a solid foundation for researchers to confidently and accurately utilize azoxystrobin acid as a key biomarker in the field of environmental health and toxicology.

References

-

Azoxystrobin 5. EVALUATION OF DATA FOR ACCEPTABLE DAILY INTAKE AND ACUTE DIETARY INTAKE FOR HUMANS, MAXIMUM RESIDUE LEVELS AND S. Food and Agriculture Organization of the United Nations. Available at: [Link]

-

More Pieces of the Puzzle: New Insights into Azoxystrobin Exposures and Neurotoxicity. Environmental Health Perspectives. 2022. Available at: [Link]

-

Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography. R Discovery. 2020. Available at: [Link]

-

Azoxystrobin-Induced Physiological and Biochemical Alterations in Apis mellifera Workers of Different Ages. MDPI. Available at: [Link]

-

Azoxystrobin (Ref: ICI 5504). University of Hertfordshire. Available at: [Link]

-

IN VITRO TOXIC EFFECTS OF AZOXYSTROBIN ON HUMAN NEUROBLASTOMA CELL LINE. Istanbul University Press. 2024. Available at: [Link]

-

Validation of quantitative method for Azoxystrobin residues in Green Beans and Peas. ResearchGate. 2016. Available at: [Link]

-

Effect of azoxystrobin on activities of detoxification enzymes (CarE, GSTs and CYP450) in worker bees of different ages. ResearchGate. Available at: [Link]

-

Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations. SciSpace. 2022. Available at: [Link]

-

Co-detection of azoxystrobin and thiabendazole fungicides in mold and mildew resistant wallboards and in children. ResearchGate. 2024. Available at: [Link]

-

Azoxystrobin 5. EVALUATION OF DATA FOR ACCEPTABLE DAILY INTAKE AND ACUTE DIETARY INTAKE FOR HUMANS, MAXIMUM RESIDUE LEVELS AND S. Food and Agriculture Organization of the United Nations. Available at: [Link]

-

in vitro toxic effects of azoxystrobin on human neuroblastoma cell line. DergiPark. Available at: [Link]

-

Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice. National Institutes of Health. 2022. Available at: [Link]

-

Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice. PubMed. 2022. Available at: [Link]

-

Azoxystrobin. Human Health Aggregate Risk Assessment for Permanent Tolerances on Imported Pear, Imported Tea, and Imported Coff. Regulations.gov. 2015. Available at: [Link]

-

Carboxylesterase and Cytochrome P450 Confer Metabolic Resistance Simultaneously to Azoxystrobin and Some Other Fungicides in Botrytis cinerea. PubMed. 2024. Available at: [Link]

-

AZOXYSTROBIN (229) First draft prepared by Mr C Pan, Department of Applied Chemistry, China Agricultural University, Beijing 100. Food and Agriculture Organization of the United Nations. Available at: [Link]

-

DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. More Pieces of the Puzzle: New Insights into Azoxystrobin Exposures and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Istanbul University Press [iupress.istanbul.edu.tr]

- 5. Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylesterase and Cytochrome P450 Confer Metabolic Resistance Simultaneously to Azoxystrobin and Some Other Fungicides in Botrytis cinerea [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. apps.who.int [apps.who.int]

- 10. fao.org [fao.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. fao.org [fao.org]

Methodological & Application

Application Note: High-Sensitivity GC-MS Quantitation of Azoxystrobin Acid (R234886) via Butyl Ester Derivatization

Executive Summary & Scientific Rationale

Azoxystrobin Acid (R234886) is the primary biotic and abiotic degradation product of the strobilurin fungicide Azoxystrobin. While Liquid Chromatography (LC-MS/MS) is often the default for polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) remains a critical tool for confirmation and orthogonal validation, particularly in complex environmental matrices where matrix suppression in LC-MS can yield false negatives.

The Analytical Challenge: The "Methylation Trap"

The parent compound, Azoxystrobin, is a methyl ester . The metabolite, R234886, is the corresponding carboxylic acid formed by hydrolysis.

-

The Trap: Standard GC derivatization protocols often use acidic methanol (e.g., BF3-MeOH) to methylate carboxylic acids. If applied here, this would convert the metabolite (Azoxystrobin Acid) back into the parent compound (Azoxystrobin), making it impossible to distinguish the two.

-

The Solution: This protocol utilizes Butylation (conversion to the butyl ester) or Silylation (TMS ester).

-

Recommendation: We prioritize Butylation via BF3-Butanol. Butyl esters are hydrolytically more stable than silyl esters and provide a distinct mass shift (+56 Da vs. parent) and retention time, ensuring absolute differentiation from the parent compound.

Chemical Profile & Target Analytes[1][2][3][4][5]

| Compound | Common Name | CAS No.[1][2] | Formula | MW ( g/mol ) | Key Feature |

| Parent | Azoxystrobin | 131860-33-8 | C22H17N3O5 | 403.4 | Methyl Ester (Non-polar) |

| Metabolite | Azoxystrobin Acid (R234886) | 1185255-09-7 | C21H15N3O5 | 389.36 | Carboxylic Acid (Polar) |

| Target Derivative | Azoxystrobin-Butyl Ester | N/A | C25H23N3O5 | 445.47 | Butyl Ester (Volatile) |

Analytical Workflow Diagram

The following diagram illustrates the critical decision points in the sample preparation workflow to prevent metabolite-to-parent reversion.

Caption: Workflow highlighting the necessity of Butylation to distinguish the acid metabolite from the methyl-ester parent.

Detailed Protocol

Reagents & Standards

-

Internal Standard (ISTD): Azoxystrobin-d4 (preferred) or Triphenyl phosphate (TPP).

-

Derivatization Reagent: Boron trifluoride (BF3) in Butanol (10% w/w).

-

Extraction Solvent: Acetonitrile (LC-MS grade) acidified with 1% Acetic Acid.[3]

-

QuEChERS Salts: Citrate-buffered extraction kit (AOAC 2007.01 method).

Step-by-Step Methodology

Step 1: Extraction (Modified QuEChERS)

Rationale: The acid metabolite requires low pH to suppress ionization and partition into the organic phase.

-

Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 100 µL of ISTD solution.

-

Add 10 mL of 1% Acetic Acid in Acetonitrile . Shake vigorously for 1 min.

-

Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

-

Shake immediately for 1 min and centrifuge at 4000 rpm for 5 min.

Step 2: Clean-up (dSPE)[3]

-

Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).

-

Critical Note: Do not use excessive PSA. PSA removes organic acids.[3] We want to retain our target acid. A reduced amount of PSA (25 mg) removes sugars/fatty acids but retains the bulk of the Azoxystrobin acid. Alternatively, use only C18 if the matrix is high-fat but low-sugar.

-

-

Vortex for 30 sec and centrifuge.

Step 3: Derivatization (Butylation)

-

Transfer 500 µL of the cleaned extract to a glass reaction vial.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Add 200 µL of BF3-Butanol (10%) .

-

Cap tightly and incubate at 65°C for 60 minutes .

-

Cool to room temperature.

-

Add 500 µL of Hexane and 500 µL of Saturated NaHCO3 (to neutralize acid).

-

Vortex and allow phases to separate.[3]

-

Transfer the upper Hexane layer (containing the butyl ester) to an autosampler vial.

GC-MS Instrumentation Parameters

| Parameter | Setting |

| System | Agilent 7890B GC / 5977B MSD (or equivalent) |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) |

| Inlet | Splitless @ 260°C; Purge flow 50 mL/min at 1.0 min |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |